

SHP2 degrader selectivity profile across PTP family

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Compound Focus: SHP2 protein degrader-2

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Overview of SHP2 Degraders

While comprehensive selectivity data is not available, several SHP2 degraders have been developed with promising potency.

Degrader Name	E3 Ligase	Key Characteristics & Potency	Evidence of Selectivity
P9 [1]	VHL	DC50 = 35.2 ± 1.5 nM; shows in vivo antitumor efficacy.	Degradation requires recruitment of E3 ligase and is proteasome-dependent [1].
SHP2-D26 [2]	VHL	First reported SHP2 PROTAC; 30-fold more potent than SHP099 in inhibiting p-ERK.	Cited as more potent, but no direct PTP family selectivity data shown [2].
Compounds of the Disclosure [3]	Not Specified	Patent covers heterobifunctional small molecules as SHP2 degraders.	Proposed as selective degraders, but no comparative PTP data provided [3].

Experimental Protocols for Profiling Selectivity

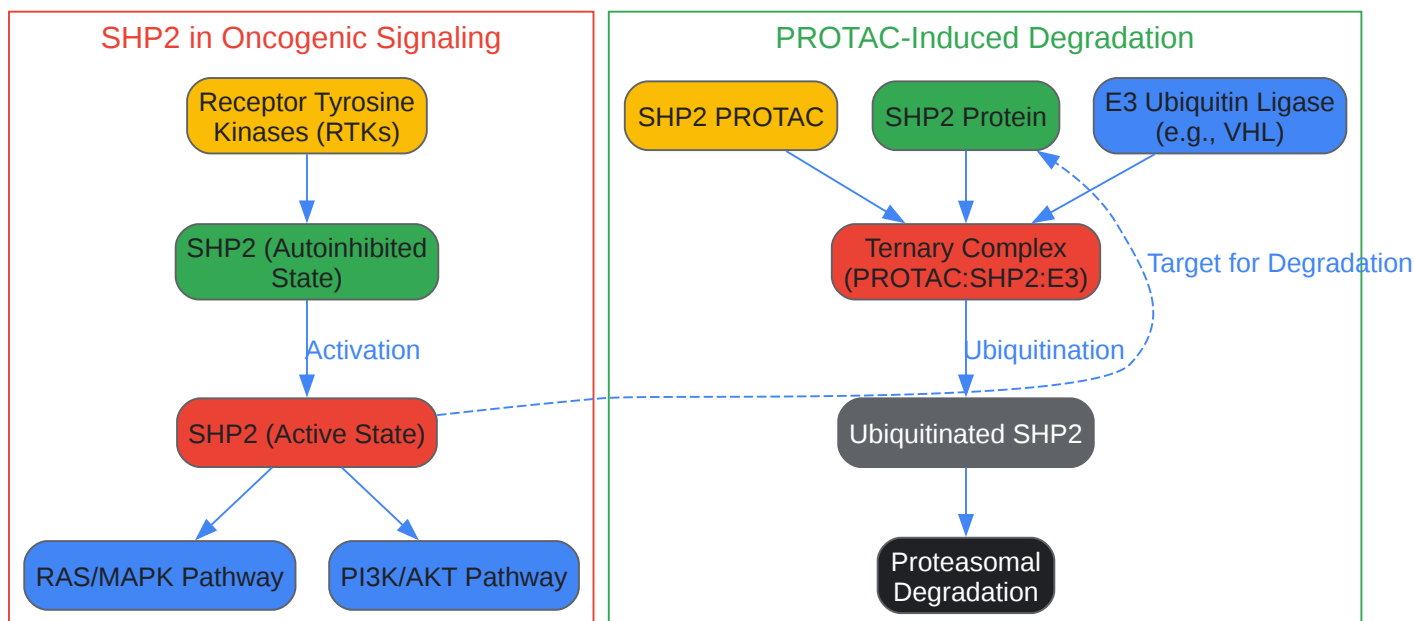
To objectively determine the selectivity profile of an SHP2 degrader, you can employ the following established experimental methodologies.

- **Cellular Thermal Shift Assay (CETSA):** This assay measures target engagement in intact cells by detecting the stabilization of the target protein against heat-induced denaturation [4]. A 384-well miniaturized version has been used specifically to characterize the binding of SHP2 inhibitors, including the oncogenic E76K variant, and can identify compounds with specific cellular potency [4].
- **In vitro Phosphatase Activity Profiling:** A robust, cross-validation high-throughput screening (HTS) protocol has been developed to discover SHP2 inhibitors [2]. This method combines a fluorescence-based enzymatic assay with a conformation-dependent thermal shift assay to effectively exclude false positives and identify compounds that target SHP2 specifically [2].
- **Western Blot Analysis for Pan-PTP Expression:** The most direct method to assess selectivity is to treat relevant cancer cell lines with the SHP2 degrader and then analyze the protein levels of a panel of PTPs via Western blot [1]. This would show if the reduction in protein levels is specific to SHP2 or affects other phosphatases.

SHP2 Signaling and Degradation Mechanism

The following diagram illustrates the central role of SHP2 in cell signaling and the mechanism by which PROTAC degraders induce its selective degradation.

Fig. 1 SHP2 Signaling and PROTAC Degradation Mechanism



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How to Proceed Without Direct Data

Based on the available information, here is a path forward for your comparison guide:

- **State the Current Knowledge Gap:** Your guide can objectively note that while SHP2 degraders like P9 show high potency and a mechanism that implies selectivity, public data from head-to-head profiling across the PTP family is not yet available.
- **Highlight the Mechanism-Driven Selectivity:** Emphasize that the selectivity of PROTACs is conferred by two factors: the ligand for the target protein (SHP2) and the recruitment of a specific E3 ubiquitin ligase. This dual requirement offers a higher theoretical selectivity compared to small-molecule inhibitors that target the conserved active site of phosphatases [1] [3].
- **Recommend Experimental Validation:** For the most accurate and current data, you could suggest that researchers directly contact the developers of these degraders (often mentioned in the academic

papers or patents) or consult updated chemical probe databases.

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